

Physical and chemical properties of Salfredin A3

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Compound of Interest

Compound Name: Salfredin A3

Cat. No.: B15574172

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Salfredin A3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salfredin A3 is a glutamic acid derivative with a complex heterocyclic structure.[1] Its molecular formula is C18H19NO9, and it has a molecular weight of 393.3 g/mol .[1] This technical guide provides a summary of the currently available data on the physical and chemical properties of **Salfredin A3**.

Chemical and Physical Properties

The known properties of **Salfredin A3** are based on computational models.[1] Experimental data regarding its physical characteristics, such as melting point, boiling point, and solubility, are not currently available in published literature.

Computed Properties

A summary of the computed physical and chemical properties for **Salfredin A3** is presented in the table below. These values have been obtained from the PubChem database.[1]



Property	Value	Source
Molecular Weight	393.3 g/mol	PubChem
Molecular Formula	C18H19NO9	PubChem
IUPAC Name	2-[(2S)-2-[(1R)-1- carboxyethyl]-4-hydroxy-7-oxo- 3,5-dihydro-2H-furo[2,3- f]isoindol-6-yl]pentanedioic acid	PubChem
InChI	InChl=1S/C18H19NO9/c1-7(17(24)25)12-5-9-13(28-12)4-8-10(15(9)22)6-19(16(8)23)11(18(26)27)2-3-14(20)21/h4,7,11-12,22H,2-3,5-6H2,1H3,(H,20,21)(H,24,25)(H,26,27)/t7-,11?,12+/m1/s1	PubChem
InChlKey	LUQQOGMISYEYQI- RHSAEIOASA-N	PubChem
Canonical SMILES	CINVALID-LINKC(=0)O	PubChem
ChEBI ID	203473	PubChem
XLogP3-AA	-1.4	PubChem (Computed)
Hydrogen Bond Donor Count	4	PubChem (Computed)
Hydrogen Bond Acceptor Count	9	PubChem (Computed)
Rotatable Bond Count	7	PubChem (Computed)
Exact Mass	393.10598118 g/mol	PubChem (Computed)
Monoisotopic Mass	393.10598118 g/mol	PubChem (Computed)
Topological Polar Surface Area	162 Ų	PubChem (Computed)
Heavy Atom Count	28	PubChem (Computed)



Formal Charge	0	PubChem (Computed)
Complexity	680	PubChem (Computed)
Isotope Atom Count	0	PubChem (Computed)
Defined Atom Stereocenter Count	2	PubChem (Computed)
Undefined Atom Stereocenter Count	1	PubChem (Computed)
Defined Bond Stereocenter Count	0	PubChem (Computed)
Undefined Bond Stereocenter Count	0	PubChem (Computed)
Covalently-Bonded Unit Count	1	PubChem (Computed)
Is a Canonicalized Compound	Yes	PubChem

Experimental Protocols

Currently, there is no publicly available scientific literature detailing the experimental protocols for the isolation, synthesis, or purification of **Salfredin A3**.

Biological Activity and Signaling Pathways

Information regarding the biological activity, mechanism of action, and any associated signaling pathways of **Salfredin A3** is not available in the current scientific literature. Further research is required to elucidate the pharmacological profile of this compound.

Data Visualization

Due to the absence of experimental workflows or defined signaling pathways for **Salfredin A3**, no diagrams can be generated at this time.



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References

- 1. Salfredin A3 | C18H19NO9 | CID 10069131 PubChem [pubchem.ncbi.nlm.nih.gov]
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